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Compound of Interest

Compound Name: 5-Hydrazinyl-2-methoxypyridine

Cat. No.: B067139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of 5-Hydrazinyl-2-methoxypyridine (CAS No: 160664-95-9), a pyridine derivative of
interest in medicinal chemistry and drug development. Due to the limited availability of public
domain experimental spectroscopic data for this specific compound, this document focuses on
established methodologies for its characterization and synthesis. The presented protocols and
data tables serve as a template for researchers working with this and structurally related
molecules.

Data Presentation

The following tables summarize the expected spectroscopic data for 5-Hydrazinyl-2-
methoxypyridine based on its chemical structure. It is important to note that the specific
values presented are predictive and require experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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H NMR Chemical Shift . Coupling .
(Predicted) (ppm) Multiplicity Constant (Hz) Assignment
Pyridine-H ~7.8 d ~2.5 H-6
Pyridine-H ~7.0 dd ~8.5,25 H-4
Pyridine-H ~6.6 d ~8.5 H-3

NH broad s - - Hydrazinyl-NH
NH:2 broad s - - Hydrazinyl-NHz
OCHs ~3.8 s - Methoxy

13C NMR Chemical Shift )

(Predicted) (ppm) Assignment

Pyridine-C ~163 C-2

Pyridine-C ~140 C-6

Pyridine-C ~138 C-5

Pyridine-C ~115 C-4

Pyridine-C ~110 C-3

OCHs ~53 Methoxy

Table 2: Infrared (IR) Spectroscopy Data
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Characteristic Absorption

Functional Group Intensity
(cm™)
N-H Stretch (Hydrazine) 3400-3200 Medium-Strong, Broad
C-H Stretch (Aromatic) 3100-3000 Medium
C-H Stretch (Aliphatic) 2950-2850 Medium
C=N, C=C Stretch (Pyridine )
Ring) 1600-1450 Medium-Strong
N-H Bend (Hydrazine) 1650-1550 Medium
C-O Stretch (Methoxy) 1250-1000 Strong
Table 3: Mass Spectrometry (MS) Data
lonization Mode Predicted m/z Fragment
ESI+ 140.0818 [M+H]* Molecular lon
ESI+ 123.0556 [M-NHz2]* Loss of Amino Group
ESI+ 110.0604 [M-N2Hs]* Loss of Hydrazinyl Group
ESI+ 95.0495 [M-OCHs-NH]* Loss of Methoxy and NH

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for pyridine derivatives like 5-Hydrazinyl-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds, or MeOD) in a standard 5 mm NMR tube.

o Data Acquisition:

o Acquire *H NMR spectra on a 400 MHz or higher field spectrometer.
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o Typical parameters for *H NMR include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.

o Acquire 13C NMR spectra on the same instrument.

o Typical parameters for 23C NMR include a 45-degree pulse angle, a relaxation delay of 2-5
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio
(e.g., 1024 or more).

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

o For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr
powder and press into a thin, transparent pellet.

o Data Acquisition:
o Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm~1.

o Collect a background spectrum of the empty sample compartment (or pure KBr pellet)
prior to running the sample.

o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: Perform baseline correction and peak picking using the instrument's
software.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the
addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or coupled with a
liquid chromatography (LC) system.

o Use electrospray ionization (ESI) in positive ion mode to generate the [M+H]* ion.
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

o For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the
precursor ion ([M+H]*) and fragmenting it to obtain a product ion spectrum.

o Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the
molecular ion and identify characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of 5-
Hydrazinyl-2-methoxypyridine.

Starting Material
2-methoxy-5-nitropyridine ©9

Reduction Diazotization Reduction

NaNOz, HCI

Diazonium Salt Intermediate

5-amino-2-methoxypyridine 5-Hydrazinyl-2-methoxypyridine

Click to download full resolution via product page

Caption: Plausible synthesis of 5-Hydrazinyl-2-methoxypyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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